1,3-dihydroxy-12H-benzo[b]xanthen-12-one
Overview
Description
1,3-dihydroxy-12H-benzo[b]xanthen-12-one, also known as this compound, is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
- Efficient Synthesis in Ionic Liquid : 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one derivatives can be synthesized efficiently using ionic liquids. This method simplifies the reaction work-up and allows for the reuse of the ionic liquid, highlighting an environmentally friendly approach to chemical synthesis (Du et al., 2013).
Photophysical Properties
- Impact on Photophysical Properties : The presence of a hydroxyl group in benzo[a]xanthenes, like this compound, influences their photophysical properties. Studies have shown significant changes in absorption and emission spectra in various solvents, indicating potential applications in optical and electronic materials (Aggarwal & Khurana, 2014).
DNA Binding and Cytotoxic Activities
- DNA Interactions and Cytotoxicity : This compound demonstrates notable binding affinity with DNA, suggesting potential applications in molecular biology and pharmacology. Additionally, it exhibits significant cytotoxic activity against certain cancer cell lines, which could be valuable in cancer research and therapy (Wang et al., 2009).
Enzyme Inhibition
- Inhibition of Key Enzymes : Derivatives of this compound have been found to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These enzymes are crucial in various physiological processes, including detoxification and neurological functions, suggesting potential therapeutic applications (Turhan et al., 2020).
Crystallographic and Quantum Chemical Studies
- Structural Analysis through X-Ray and Quantum Chemical Methods : Advanced spectroscopic and computational techniques have been employed to analyze the molecular structure and properties of similar benzo[a]xanthenes. Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds (Aggarwal & Khurana, 2015).
Mechanism of Action
Target of Action
The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .
Mode of Action
This compound interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Biochemical Pathways
The disruption of these pathways could lead to changes in cell function and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.
Properties
IUPAC Name |
1,3-dihydroxybenzo[b]xanthen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPVEXKCXYFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?
A1: Research indicates that this compound interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of this compound against cancer cell lines. []
Q2: How does the structure of this compound relate to its activity compared to similar compounds?
A2: this compound possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.
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